molecular formula C9H13NS B1427950 [4-Methyl-2-(methylsulfanyl)phenyl]methanamine CAS No. 1249234-36-3

[4-Methyl-2-(methylsulfanyl)phenyl]methanamine

Cat. No.: B1427950
CAS No.: 1249234-36-3
M. Wt: 167.27 g/mol
InChI Key: TVOUGPNWTKSBAD-UHFFFAOYSA-N
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Description

[4-Methyl-2-(methylsulfanyl)phenyl]methanamine is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol It is characterized by a phenyl ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-2-(methylsulfanyl)phenyl]methanamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(methylsulfanyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of simpler amine derivatives.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

[4-Methyl-2-(methylsulfanyl)phenyl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Methyl-2-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [4-Methyl-2-(methylsulfanyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-Methyl-2-(methylsulfanyl)phenyl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.

Uniqueness

[4-Methyl-2-(methylsulfanyl)phenyl]methanamine is unique due to the presence of both a methylsulfanyl group and a methanamine group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(4-methyl-2-methylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUGPNWTKSBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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